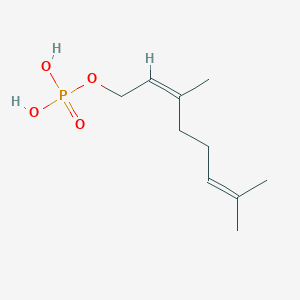
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate is an organophosphate compound that features a phosphate group attached to a terpenoid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate typically involves the phosphorylation of (Z)-3,7-Dimethylocta-2,6-dien-1-ol. This can be achieved using reagents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Hydrolysis: In the presence of water, the phosphate group can be hydrolyzed, leading to the formation of (Z)-3,7-Dimethylocta-2,6-dien-1-ol and phosphoric acid.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Higher oxidation state phosphates.
Hydrolysis: (Z)-3,7-Dimethylocta-2,6-dien-1-ol and phosphoric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the terpenoid backbone may interact with lipid membranes, affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-3,7-Dimethylocta-2,6-dien-1-yl phosphate
- (Z)-3,7-Dimethylocta-2,6-dien-1-yl hydrogen phosphate
- (Z)-3,7-Dimethylocta-2,6-dien-1-yl diphosphate
Uniqueness
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate is unique due to its specific structural configuration and the presence of a dihydrogen phosphate group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H19O4P |
|---|---|
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
[(2Z)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/b10-7- |
Clé InChI |
FFOWJDCTFSWUMJ-YFHOEESVSA-N |
SMILES isomérique |
CC(=CCC/C(=C\COP(=O)(O)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCOP(=O)(O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


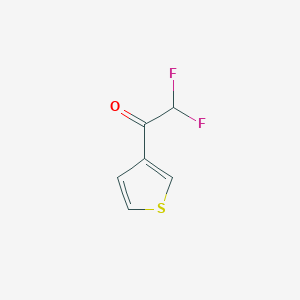


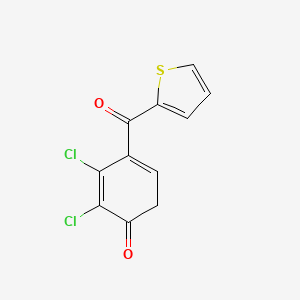





![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
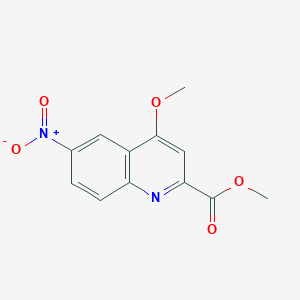
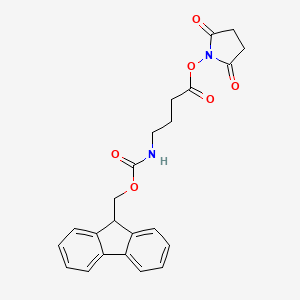
![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)

